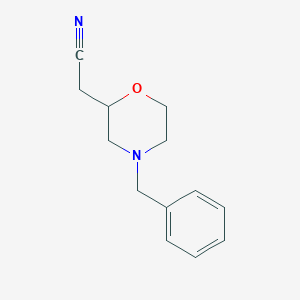
3-(Piperidin-1-ylcarbonyl)thien-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine is a derivative of thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings, which are known to have potential antipsychotic activity. These compounds are part of a class of arylpiperazine derivatives that have been synthesized and studied for their pharmacological properties, particularly their interaction with serotonin and dopamine receptors .
Synthesis Analysis
The synthesis of related compounds involves the use of arylpiperazine derivatives appended to various imide rings through tetramethylene chains. A novel synthesis method for related compounds includes a one-pot, three-component tandem reaction under solvent-free microwave irradiation, which is a regioselective process for synthesizing substituted pyrrolidines and piperidines . Additionally, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-formamidines and their alkyl esters, which show antianaphylactic activity, involves reactions with dimethylformamide/phosphoroxide chloride or amines .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, which confirmed interactions between molecules through various intermolecular forces. Density functional theory (DFT) calculations, including conformational analysis, have been used to study the molecular geometry and to predict vibrational wavenumbers and NMR chemical shifts, which showed good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, enamine formation, carbonyl addition, dehydration, and isomerization sequences . These reactions are crucial for the formation of the desired pharmacophores with potential antipsychotic activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed through various spectroscopic methods. The solvatochromic response of a merocyanine dye derivative was measured in different solvents, and the absorption maxima were analyzed using Kamlet–Taft solvent parameters. This analysis helps in understanding the solvent-dependent behavior of these compounds, which is important for their potential therapeutic applications .
Applications De Recherche Scientifique
Piperidine derivatives are important in various scientific fields, particularly in pharmaceutical research . They are present in more than twenty classes of pharmaceuticals and are utilized in different therapeutic applications .
-
Pharmaceutical Research
- Piperidine derivatives are used in the synthesis of various drugs . They play a significant role in the pharmaceutical industry .
- The methods of application or experimental procedures involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The outcomes of these applications are the synthesis of biologically active piperidines that have potential pharmacological activity .
-
Drug Discovery
- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application involve the synthesis of piperidine derivatives and their subsequent testing for biological activity .
- The outcomes of these applications are the discovery of potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
(2-aminothiophen-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9-8(4-7-14-9)10(13)12-5-2-1-3-6-12/h4,7H,1-3,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCQHFDULCKXQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390958 |
Source


|
| Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylcarbonyl)thien-2-ylamine | |
CAS RN |
590351-58-9 |
Source


|
| Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)

![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)
![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)




![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)


![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)